molecular formula C24H19FN2O4 B2617416 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 847405-32-7

3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2617416
CAS No.: 847405-32-7
M. Wt: 418.424
InChI Key: LBYHDISJPWNLPC-UHFFFAOYSA-N
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Description

3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a fluorophenoxy group, and an acetamido linkage, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an acyl chloride or an ester derivative of the benzofuran.

    Acetamido Linkage Formation: The acetamido group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the intermediate with p-toluidine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran core.

    Reduction: Amino derivatives from the reduction of the acetamido group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

Medicinally, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2-chlorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
  • 3-(2-(2-bromophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
  • 3-(2-(2-methylphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide

Uniqueness

Compared to its analogs, 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable molecule for research and development.

Properties

IUPAC Name

3-[[2-(2-fluorophenoxy)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-15-10-12-16(13-11-15)26-24(29)23-22(17-6-2-4-8-19(17)31-23)27-21(28)14-30-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYHDISJPWNLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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